molecular formula C11H8BrFN2O B3016051 4-Bromo-2-(2-fluorobenzyl)pyridazin-3(2H)-one CAS No. 2090506-89-9

4-Bromo-2-(2-fluorobenzyl)pyridazin-3(2H)-one

Cat. No.: B3016051
CAS No.: 2090506-89-9
M. Wt: 283.1
InChI Key: DJPJZJOEZBBAFJ-UHFFFAOYSA-N
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Description

Chemical Structure and Properties 4-Bromo-2-(2-fluorobenzyl)pyridazin-3(2H)-one is a halogenated pyridazinone derivative with the molecular formula C₁₁H₈BrFN₂O and a molecular weight of 283.1 g/mol (monoisotopic mass: 281.981 Da) . The compound features a pyridazinone core substituted with a bromine atom at position 4 and a 2-fluorobenzyl group at position 2.

Properties

IUPAC Name

4-bromo-2-[(2-fluorophenyl)methyl]pyridazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrFN2O/c12-9-5-6-14-15(11(9)16)7-8-3-1-2-4-10(8)13/h1-6H,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJPJZJOEZBBAFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C(=O)C(=CC=N2)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrFN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-(2-fluorobenzyl)pyridazin-3(2H)-one typically involves the following steps:

    Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.

    Fluorobenzylation: The 2-fluorobenzyl group can be introduced via a nucleophilic substitution reaction using 2-fluorobenzyl halides and a suitable base like potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(2-fluorobenzyl)pyridazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed to reduce specific functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be performed to replace the bromo or fluorobenzyl groups with other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in polar aprotic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce dehalogenated or hydrogenated products.

Scientific Research Applications

4-Bromo-2-(2-fluorobenzyl)pyridazin-3(2H)-one has several scientific research applications, including:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of neurological disorders and cancer.

    Chemical Biology: The compound is used as a probe to study biological pathways and molecular interactions due to its unique structural features.

    Material Science: It is explored for its potential use in the synthesis of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-Bromo-2-(2-fluorobenzyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors, within biological systems. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and signaling pathways. Detailed studies on its mechanism of action are essential to fully understand its therapeutic potential and optimize its efficacy.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 4-bromo-2-(2-fluorobenzyl)pyridazin-3(2H)-one and analogous pyridazinone derivatives:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features Reference
This compound Br (C4), 2-fluorobenzyl (C2) C₁₁H₈BrFN₂O 283.1 Target compound; fluorine at benzyl C2
4-Bromo-2-(3-fluorobenzyl)pyridazin-3(2H)-one Br (C4), 3-fluorobenzyl (C2) C₁₁H₈BrFN₂O 283.1 Fluorine at benzyl C3; altered steric effects
6-Bromo-2-(2-fluorobenzyl)pyridazin-3(2H)-one Br (C6), 2-fluorobenzyl (C2) C₁₁H₈BrFN₂O 283.10 Bromine at C6; positional isomerism
4-Bromo-6-chloro-2-(3-fluorobenzyl)pyridazin-3(2H)-one Br (C4), Cl (C6), 3-fluorobenzyl (C2) C₁₁H₇BrClFN₂O 317.55 Dual halogenation; increased molecular weight
5-Bromo-2-(4-fluorophenyl)-4-methoxy-pyridazin-3(2H)-one Br (C5), 4-fluorophenyl (C2), OMe (C4) C₁₁H₈BrFN₂O₂ 299.10 Methoxy group at C4; electron-donating effect
5-Bromo-4-chloro-2-phenylpyridazin-3(2H)-one Br (C5), Cl (C4), phenyl (C2) C₁₀H₆BrClN₂O 285.52 Phenyl substituent; no fluorine

Key Observations:

Substituent Position Effects: The position of the fluorine atom on the benzyl group (C2 vs. C3) impacts steric and electronic interactions. For example, 4-bromo-2-(3-fluorobenzyl)pyridazin-3(2H)-one may exhibit different binding affinities in biological systems compared to the C2-fluorinated target compound.

Dual Halogenation :

  • Compounds like 4-bromo-6-chloro-2-(3-fluorobenzyl)pyridazin-3(2H)-one demonstrate increased molecular weight and polarity due to dual halogenation, which could influence solubility and pharmacokinetics.

Functional Group Variations :

  • The methoxy group in 5-bromo-2-(4-fluorophenyl)-4-methoxy-pyridazin-3(2H)-one introduces electron-donating effects, contrasting with the electron-withdrawing bromine in the target compound. This difference may modulate interactions with enzymatic targets.

Research Findings:

  • Crystallographic Data: Derivatives like 2-(5-bromopentyl)-4-chloro-5-[2-(4-methoxyphenyl)ethylamino]pyridazin-3(2H)-one exhibit triclinic crystal systems (space group P1), with hydrogen bonding influencing packing efficiency. Such structural insights are critical for material science applications.
  • Biological Activity: Pyridazinones with hydrazino substituents (e.g., 4-bromo-2-(3-trifluoromethylphenyl)-5-(1-methylhydrazino)-pyridazin-3(2H)-one ) have been explored for pharmacological activity, suggesting that halogenation patterns influence bioactivity.

Biological Activity

4-Bromo-2-(2-fluorobenzyl)pyridazin-3(2H)-one is a heterocyclic compound belonging to the pyridazinone family, characterized by significant structural features that influence its biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in various therapeutic areas, including antimicrobial and anticancer properties.

Structural Characteristics

The molecular formula of this compound is C10H8BrF N2O. The compound features a bromine atom at the 4-position and a fluorobenzyl group at the 2-position of the pyridazinone ring. The presence of these halogen substituents enhances the lipophilicity and bioavailability of the compound, potentially leading to improved pharmacokinetic properties compared to other similar derivatives.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits notable antimicrobial activity. Preliminary evaluations suggest that it can effectively inhibit the growth of various bacterial strains, making it a candidate for further research in antibiotic development.

Anticancer Activity

The compound has also been explored for its anticancer potential. In vitro assays have demonstrated that this compound can induce apoptosis in cancer cell lines, suggesting mechanisms involving cell cycle arrest and modulation of apoptotic pathways.

The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets, such as enzymes or receptors involved in cellular signaling pathways. These interactions may modulate enzyme activity or receptor functions, leading to various biological effects.

Case Study: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of several pyridazinone derivatives, including this compound. The results indicated that this compound exhibited significant inhibitory effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to established antibiotics.

Case Study: Anticancer Activity

In another investigation focusing on anticancer properties, this compound was tested against various cancer cell lines. The results demonstrated a dose-dependent reduction in cell viability, with IC50 values indicating effective cytotoxicity at relatively low concentrations. The compound's ability to trigger apoptotic pathways was confirmed through flow cytometry analysis.

Comparative Analysis with Related Compounds

The following table summarizes key biological activities of related pyridazinone derivatives:

Compound NameStructural FeaturesBiological Activity
5-Amino-2-(3-fluorophenyl)pyridazin-3(2H)-oneAmino group at position 5Antidepressant properties
6-(4-Fluorophenyl)-pyridazin-3(2H)-oneFluorophenyl substitution at position 6Analgesic activity
5-(3-Fluorobenzyl)-pyridazin-3(2H)-oneBenzyl group at position 5Inhibition of phosphodiesterases

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